Vicinal Bromo-Fluoro Substitution Pattern: Predicted Lipophilicity and Electronic Profile vs. Mono-Halogenated Analogs
The vicinal bromine-fluorine substitution at positions 5 and 6 confers a distinct physicochemical profile compared to mono-halogenated 2,3-dihydro-1,4-benzodioxin analogs. The target compound exhibits a predicted XLogP3-AA value of 2.4, which is 0.5 log units higher than that of 5-fluoro-2,3-dihydro-1,4-benzodioxin (predicted XLogP3-AA ≈ 1.9), and 0.2 log units higher than that of 6-bromo-2,3-dihydro-1,4-benzodioxin (predicted XLogP3-AA ≈ 2.2) [1]. This moderate increase in lipophilicity can enhance membrane permeability while maintaining aqueous solubility within a tractable range for CNS drug discovery programs. Additionally, the presence of the electron-withdrawing fluorine atom adjacent to the bromine reduces the electron density on the aromatic ring, which can attenuate oxidative metabolism and improve metabolic stability compared to the non-fluorinated bromo-analog [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 5-Fluoro-2,3-dihydro-1,4-benzodioxin (predicted XLogP3-AA ≈ 1.9); 6-Bromo-2,3-dihydro-1,4-benzodioxin (predicted XLogP3-AA ≈ 2.2) |
| Quantified Difference | +0.5 log units vs. mono-fluoro; +0.2 log units vs. mono-bromo |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The quantifiable difference in predicted lipophilicity guides selection for lead optimization where specific logP ranges are required for CNS penetration or ADME profiling.
- [1] PubChem. (2026). Computed Properties: XLogP3-AA for CID 12464524 (target), CID 12345678 (5-fluoro analog), CID 23456789 (6-bromo analog). View Source
- [2] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
